N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a fluoromethylphenyl group, and an oxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the fluoromethylphenyl group through electrophilic aromatic substitution. The final steps often involve the formation of the oxazole ring and the carboxamide linkage under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides, while reduction of the oxazole ring could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its functional groups may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which modulate the activity of these targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, thiolane-containing molecules, and fluoromethylphenyl compounds. Examples include:
- 5-(3-Fluoro-4-methylphenyl)-1,3-oxazole
- Thiolane-3-carboxamide derivatives
- Naphthalen-1-ylmethyl-substituted compounds
Uniqueness
What sets N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23FN2O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H23FN2O4S/c1-17-9-10-19(13-23(17)27)25-14-24(28-33-25)26(30)29(21-11-12-34(31,32)16-21)15-20-7-4-6-18-5-2-3-8-22(18)20/h2-10,13-14,21H,11-12,15-16H2,1H3 |
InChI Key |
SVNLJMXYWALAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC4=CC=CC=C43)C5CCS(=O)(=O)C5)F |
Origin of Product |
United States |
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